molecular formula C21H24N2O7 B1531458 Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate CAS No. 1123191-91-2

Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate

Cat. No.: B1531458
CAS No.: 1123191-91-2
M. Wt: 416.4 g/mol
InChI Key: ZCZOWFYKPATUTR-UHFFFAOYSA-N
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Description

The compound “Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate” is a complex organic molecule. It contains functional groups such as ester groups (from the “diethyl propanedioate” part), an acetamido group (from the “2-acetamido” part), and a quinoline group (from the “8-acetyloxyquinolin-3-yl” part). These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (quinoline). The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to its polar functional groups. Its melting and boiling points would likely be relatively high due to the presence of multiple polar groups and potential for hydrogen bonding .

Scientific Research Applications

Antimalarial Activity and Quantitative Structure-Activity Relationships

A study conducted by Werbel et al. (1986) explored the antimalarial activity of a series of compounds including those with structures related to diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate. The study focused on understanding the relationship between the structure of these compounds and their antimalarial potency against Plasmodium berghei in mice. The research indicated that the potency was correlated with specific structural properties like the size and electron donation capacity of phenyl ring substituents. This led to the consideration of clinical trials for these compounds due to their promising properties including excellent activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).

Structural Analysis and Properties in Chemistry

The structural aspects of compounds similar to this compound have been studied for their unique properties and interactions. Karmakar et al. (2007) investigated two amide-containing isoquinoline derivatives, focusing on their interaction with acids and their ability to form gels or crystalline solids. This study highlighted the importance of the structural composition of these compounds and their potential applications based on their physical and chemical properties, such as fluorescence emission and crystal structure formation (Karmakar et al., 2007).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for potential uses in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-5-28-19(26)21(23-13(3)24,20(27)29-6-2)11-15-10-16-8-7-9-17(30-14(4)25)18(16)22-12-15/h7-10,12H,5-6,11H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZOWFYKPATUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=C2C(=C1)C=CC=C2OC(=O)C)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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